An In-depth Technical Guide to the BS3 Crosslinker
An In-depth Technical Guide to the BS3 Crosslinker
For researchers, scientists, and drug development professionals, understanding the tools available for elucidating protein interactions and developing novel therapeutics is paramount. Among these tools, the homobifunctional crosslinker, Bis(sulfosuccinimidyl) suberate, commonly known as BS3, stands out for its utility and versatility. This guide provides a comprehensive overview of BS3, its chemical properties, mechanism of action, and detailed protocols for its application in key experimental workflows.
Core Properties and Mechanism of Action
BS3 is a water-soluble, amine-reactive crosslinker widely used in biological research.[1][2] Its key characteristics make it a valuable reagent for studying protein-protein interactions, particularly on the cell surface, and for the synthesis of antibody-drug conjugates (ADCs).[1][3][4]
The core of BS3's functionality lies in its two N-hydroxysulfosuccinimide (Sulfo-NHS) esters located at either end of an 8-atom (11.4 Å) spacer arm.[1][5] These esters react specifically and efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][6] This reaction proceeds optimally at a physiological pH range of 7.0 to 9.0.[6][7]
A crucial feature of BS3 is its hydrophilicity, conferred by the sulfonate groups on the NHS rings.[1] This property allows it to be readily dissolved in aqueous buffers, eliminating the need for organic solvents that can perturb protein structure.[1][8] Furthermore, its charged nature renders it membrane-impermeable, making it an ideal choice for selectively crosslinking proteins on the exterior of a cell.[1] The resulting crosslink is non-cleavable under physiological conditions, providing a stable linkage for subsequent analysis.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the BS3 crosslinker, compiled from various sources for easy comparison.
| Property | Value | Source(s) |
| Molecular Weight | 528.46 g/mol | [1] |
| 572.43 g/mol (disodium salt) | [5][7][8][9] | |
| 572.4 Da (disodium salt) | ||
| 528.47 g/mol | [10][11] | |
| Spacer Arm Length | 11.4 Å | [5][9] |
| Molecular Formula | C16H20N2O14S2 | [1][10][11] |
| C16H18N2O14S2Na2 (disodium salt) | [5][7][8][9] | |
| CAS Number | 82436-77-9 | [1][5][8][9][10] |
| 127634-19-9 (sodium salt) | ||
| Purity | >90% | [7] |
| 99.84% | [11] | |
| Solubility | Water-soluble | [1][7] |
| Soluble in water to 10 mM | ||
| 100 mg/mL in H2O (with sonication) | [10] | |
| 175 mg/mL in DMSO (with sonication) | [10] | |
| Optimal pH Range | 7.0 - 9.0 | [6][7] |
| Storage Temperature | -20°C or lower | [5][9][10] |
| 2-8°C | [7] |
Experimental Protocols
Detailed methodologies for common applications of the BS3 crosslinker are provided below. These protocols are generalized and may require optimization for specific experimental systems.
General Protein Crosslinking Protocol
This protocol outlines the fundamental steps for crosslinking proteins in solution.
-
Reagent Preparation :
-
Allow the vial of BS3 to equilibrate to room temperature before opening to prevent moisture condensation, as the Sulfo-NHS esters are moisture-sensitive.[2][5][9]
-
Immediately before use, prepare a stock solution of BS3 (e.g., 10-50 mM) in a non-amine-containing buffer such as 20 mM sodium phosphate, pH 7.4.[2][5][12] Amine-containing buffers like Tris will compete for reaction with the crosslinker and should be avoided.[5]
-
-
Protein Sample Preparation :
-
Crosslinking Reaction :
-
Add the BS3 stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point, with lower protein concentrations generally requiring a higher excess of BS3.[2][14] The final concentration of the crosslinker is typically in the range of 0.25 to 5 mM.[5][14]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][9][14] The reaction rate is slightly slower at lower temperatures.[5]
-
-
Quenching the Reaction :
-
Post-Reaction Cleanup :
-
Analysis :
-
Analyze the crosslinked protein sample using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked products.[13]
-
Immunoprecipitation Crosslinking Protocol
This protocol is designed for covalently linking an antibody to Protein A or Protein G beads to prevent co-elution of antibody chains with the target antigen during immunoprecipitation.[15]
-
Antibody-Bead Conjugation :
-
Incubate your primary antibody with Protein A or Protein G magnetic beads according to the bead manufacturer's protocol to allow for antibody binding.
-
-
Preparation of BS3 and Buffers :
-
Prepare a 100 mM BS3 stock solution in a conjugation buffer (e.g., 20 mM Sodium Phosphate, 0.15M NaCl, pH 7-9).[15]
-
From the stock solution, prepare a 5 mM working solution of BS3 in the conjugation buffer. Both solutions must be made fresh.[15]
-
Prepare a quenching buffer of 1M Tris-HCl, pH 7.5.[15]
-
-
Washing :
-
Wash the antibody-coupled beads twice with 200 µL of conjugation buffer. Use a magnetic stand to separate the beads from the supernatant.[15]
-
-
Crosslinking :
-
Quenching :
-
Final Washes :
-
Wash the crosslinked beads three times with 200 µL of a suitable wash buffer (e.g., PBST).[15]
-
-
Immunoprecipitation :
-
The crosslinked antibody-bead conjugate is now ready for use in your immunoprecipitation experiment to capture the target antigen.
-
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving the BS3 crosslinker.
Caption: General workflow for protein crosslinking using BS3.
Caption: Workflow for immunoprecipitation using BS3-crosslinked antibodies.
Caption: Simplified mechanism of BS3 reaction with a primary amine.
Applications in Drug Development
A significant application of BS3 in drug development is in the creation of Antibody-Drug Conjugates (ADCs).[3][4][10] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells.[4] In this context, BS3 serves as a non-cleavable linker, covalently attaching the antibody to the cytotoxic drug.[3][10] The stability of the amide bond formed by BS3 is critical, ensuring that the ADC remains intact in circulation, minimizing off-target toxicity, and only releasing its payload once the ADC has been internalized by the target cancer cell.[4] The water-solubility and well-defined chemistry of BS3 make it a reliable component in the complex manufacturing process of these advanced therapeutics.[8]
References
- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 2. covachem.com [covachem.com]
- 3. BS3 Crosslinker | CAS#:82436-77-9 | Chemsrc [chemsrc.com]
- 4. nbinno.com [nbinno.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. covachem.com [covachem.com]
- 7. You are being redirected... [bio-world.com]
- 8. Cross-Linker BS3 | CAS 82436-77-9(free acid) Dojindo [dojindo.com]
- 9. proteochem.com [proteochem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. BS3 Crosslinker | CymitQuimica [cymitquimica.com]
- 12. interchim.fr [interchim.fr]
- 13. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
